Synthesis and characterization of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Synthesis and characterization of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4][5][6][7] The incorporation of a guanidine moiety, a functional group also prevalent in biologically active compounds, into the quinazoline framework presents a compelling strategy for the development of novel drug candidates.[8] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine, a molecule of significant interest for its potential pharmacological activities. This document is intended to serve as a practical resource for researchers in the fields of organic synthesis and drug discovery.
Introduction: The Quinazoline Core in Drug Discovery
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of biologically active molecules.[6][9] These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][7] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
The guanidine group is another critical pharmacophore known for its ability to engage in multiple hydrogen bonding interactions, a key feature for molecular recognition in biological systems.[8] The strategic combination of the quinazolinone core with a guanidine substituent at the 2-position is hypothesized to yield novel compounds with unique therapeutic potential. This guide outlines a robust methodology for the synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine and the analytical techniques required for its thorough characterization.
Synthetic Strategy and Rationale
The proposed synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a multi-step process commencing from readily available starting materials. The overall strategy involves the initial construction of the quinazolinone ring system, followed by the introduction of the guanidine functionality.
Synthesis of 2-Amino-3,4-dihydroquinazolin-4-one (Intermediate I)
The initial step focuses on the synthesis of the key intermediate, 2-amino-3,4-dihydroquinazolin-4-one. A common and effective method for this transformation is the cyclocondensation of 2-aminobenzamide with cyanogen bromide.[10]
Experimental Protocol: Synthesis of 2-Amino-3,4-dihydroquinazolin-4-one
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Reaction Setup: In a well-ventilated fume hood, a solution of 2-aminobenzamide (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cyanogen bromide (1.1 equivalents) is carefully added to the solution. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with a saturated solution of sodium bicarbonate to neutralize any remaining acidic byproducts. The crude product is then collected by filtration, washed with cold water, and dried.
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Purification: The crude 2-amino-3,4-dihydroquinazolin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure intermediate as a crystalline solid.
Synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine (Target Compound)
The final step involves the guanidinylation of 2-amino-3,4-dihydroquinazolin-4-one. This can be achieved through the reaction of the amino group with a guanidinylating agent. A common method for this transformation is the use of S-methylisothiourea sulfate in the presence of a base.
Experimental Protocol: Synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
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Reaction Setup: 2-Amino-3,4-dihydroquinazolin-4-one (1 equivalent) is dissolved in a suitable solvent like dimethylformamide (DMF) in a round-bottom flask.
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Reagent Addition: S-methylisothiourea sulfate (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) are added to the solution.
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Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-18 hours. The reaction progress is monitored by TLC.
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Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Observation |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[7][9][11][12]
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3400-3200 | N-H stretching (guanidine and amide) | Broad |
| 3100-3000 | Aromatic C-H stretching | Sharp to medium |
| ~1680 | C=O stretching (amide) | Strong, sharp |
| ~1640 | C=N stretching | Medium to strong |
| 1600-1450 | Aromatic C=C stretching | Multiple sharp bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The expected chemical shifts are based on data from similar quinazolinone and guanidine-containing compounds.[13][14][15][16]
¹H NMR (DMSO-d₆, 500 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | singlet | 1H | Amide N-H |
| ~8.1 | doublet | 1H | Aromatic H (position 5) |
| ~7.8 | triplet | 1H | Aromatic H (position 7) |
| ~7.7 | doublet | 1H | Aromatic H (position 8) |
| ~7.5 | triplet | 1H | Aromatic H (position 6) |
| ~7.0-7.4 | broad singlet | 4H | Guanidinyl N-H protons |
¹³C NMR (DMSO-d₆, 125 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (amide) |
| ~158 | C=N (guanidine) |
| ~153 | C2 (quinazoline) |
| ~149 | Quaternary aromatic C (position 8a) |
| ~135 | Aromatic CH (position 7) |
| ~128 | Aromatic CH (position 5) |
| ~127 | Aromatic CH (position 6) |
| ~121 | Quaternary aromatic C (position 4a) |
| ~115 | Aromatic CH (position 8) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compound.
| Technique | Expected m/z [M+H]⁺ | Molecular Formula |
| ESI-HRMS | Calculated: 204.0889 | C₉H₉N₅O |
Diagram of the Characterization Workflow:
Caption: Workflow for the purification and characterization of the target compound.
Potential Applications and Future Directions
Given the established biological activities of both quinazolinones and guanidines, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a promising candidate for various therapeutic applications. The structural features of this molecule suggest potential interactions with a range of biological targets.
-
Antihypertensive Agents: Many quinazoline derivatives are known to exhibit antihypertensive properties.[1][2][3]
-
Anticancer Therapeutics: The quinazolinone core is present in several approved anticancer drugs, and the addition of a guanidine group could enhance this activity.[6]
-
Enzyme Inhibition: The guanidine moiety can mimic the side chain of arginine, suggesting potential inhibitory activity against enzymes that recognize arginine-containing substrates.
Future work should focus on the biological evaluation of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine in relevant in vitro and in vivo models to explore its therapeutic potential. Further structural modifications could also be explored to optimize its activity and pharmacokinetic properties.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine. The proposed synthetic route is based on established chemical transformations and utilizes readily available starting materials. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final compound. This document aims to facilitate further research into this promising molecule and its potential applications in drug discovery and development.
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